Sodium hydroxymethanesulfonate monohydrate
Overview
Description
Sodium hydroxymethanesulfonate monohydrate, also known as sodium formaldehyde sulfoxylate, is a chemical compound with the molecular formula CH₃NaO₄S·H₂O. It is a colorless crystalline substance that is highly soluble in water. This compound is widely used in various industrial applications, particularly in the textile and dye industries, due to its reducing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate monohydrate can be synthesized through the reaction of sodium dithionite with formaldehyde in the presence of water. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{HOCH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning it proceeds to completion, making it an efficient method for producing sodium hydroxymethanesulfonate .
Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but on a larger scale. The reaction is carried out in reactors where precise control of temperature and pH is maintained to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium hydroxymethanesulfonate monohydrate primarily undergoes reduction reactions. It acts as a reducing agent and can reduce various organic and inorganic compounds.
Common Reagents and Conditions:
Reduction of α-keto esters and α-keto amides: Sodium hydroxymethanesulfonate is used in the chemoselective reduction of α-keto esters and α-keto amides to produce α-hydroxy esters and α-hydroxy amides.
Synthesis of aryl alkyl sulfides: It promotes the one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides at room temperature.
Major Products Formed:
α-Hydroxy esters and α-hydroxy amides: Formed from the reduction of α-keto esters and α-keto amides.
Aryl alkyl sulfides: Formed from the reaction of disulfides and alkyl halides.
Scientific Research Applications
Sodium hydroxymethanesulfonate monohydrate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of sodium hydroxymethanesulfonate monohydrate involves the generation of sulfite anions in situ. These anions act as reducing agents, facilitating the reduction of various substrates. The compound can also release formaldehyde under acidic conditions, which can participate in further chemical reactions .
Comparison with Similar Compounds
Sodium hydroxymethanesulfinate: Similar in structure and function, used as a reducing agent.
Formaldehyde sodium bisulfite: Another reducing agent with similar applications.
Sodium hydrogen sulfate: Used in different industrial applications but shares some chemical properties.
Uniqueness: Sodium hydroxymethanesulfonate monohydrate is unique due to its stability and efficiency as a reducing agent. It can be stored for long periods without significant degradation, making it a reliable reagent for various chemical processes .
Properties
IUPAC Name |
sodium;hydroxymethanesulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRTAWKTONENW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.